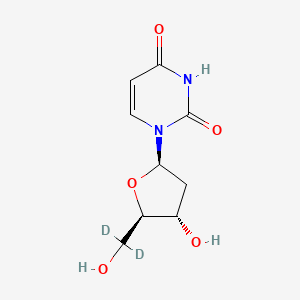
2'-Deoxyuridine-5',5''-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyuridine-5’,5’‘-d2 is a stable isotope-labeled analog of 2’-deoxyuridine, a nucleoside that is essential for DNA synthesis.
Mechanism of Action
Target of Action
2’-Deoxyuridine-5’,5’‘-d2, also known as 2’-Deoxyuridine-d2, primarily targets Uridine Phosphorylase and Thymidylate Synthase . These enzymes play crucial roles in DNA synthesis and replication. Uridine Phosphorylase is involved in the conversion of uridine to uracil, while Thymidylate Synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis .
Mode of Action
2’-Deoxyuridine-5’,5’'-d2 acts as an antimetabolite. It is converted to deoxyuridine triphosphate during DNA synthesis . This compound can replace thymidine in the enzymatic step of viral replication or “growth”. The consequent production of faulty DNA results in a pseudostructure which cannot infect or destroy tissue .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA synthesis and replication. By replacing thymidine during DNA synthesis, it disrupts the normal base pairing and leads to the production of faulty DNA . This can inhibit the replication of viruses and potentially halt the growth of cancer cells .
Pharmacokinetics
It is known that the compound is converted to deoxyuridine triphosphate during dna synthesis
Result of Action
The primary result of the action of 2’-Deoxyuridine-5’,5’'-d2 is the disruption of DNA synthesis and replication. By incorporating into the DNA structure, it can inhibit the replication of viruses and potentially halt the growth of cancer cells . This can lead to the death of the infected or cancerous cells.
Biochemical Analysis
Biochemical Properties
2’-Deoxyuridine-5’,5’‘-d2 interacts with various enzymes and proteins in biochemical reactions. It is a substrate for enzymes like uridine phosphorylase and thymidylate synthase . The nature of these interactions involves the conversion of 2’-Deoxyuridine-5’,5’'-d2 to deoxyuridine triphosphate during DNA synthesis .
Cellular Effects
2’-Deoxyuridine-5’,5’'-d2 has significant effects on various types of cells and cellular processes. It influences cell function by being incorporated into DNA during replication . This incorporation can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’-Deoxyuridine-5’,5’'-d2 involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process involves binding interactions with biomolecules, activation of enzymes like uridine phosphorylase and thymidylate synthase, and changes in gene expression .
Metabolic Pathways
2’-Deoxyuridine-5’,5’'-d2 is involved in pyrimidine metabolism . It interacts with enzymes like uridine phosphorylase and thymidylate synthase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine-5’,5’‘-d2 typically involves the incorporation of deuterium atoms at specific positions in the 2’-deoxyuridine molecule. One common method is the metal–halogen exchange reaction of 5-iodo-2’-deoxyuridine sodium salt . This reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of 2’-Deoxyuridine-5’,5’'-d2 involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the preparation of stock solutions, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyuridine-5’,5’'-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or iodine.
Major Products Formed: The major products formed from these reactions include halogenated derivatives like 5-iodo-2’-deoxyuridine, which have significant biological and chemical applications .
Scientific Research Applications
2’-Deoxyuridine-5’,5’'-d2 has a wide range of scientific research applications:
Chemistry: Used as a labeling substrate in studies of DNA synthesis and degradation mechanisms.
Biology: Employed in cell proliferation assays and DNA replication studies.
Medicine: Utilized in the diagnosis of megaloblastic anemias due to vitamin B12 and folate deficiencies.
Industry: Applied in the development of new therapeutic agents for treating allergies, cancer, infections, and autoimmune diseases.
Comparison with Similar Compounds
5-Iodo-2’-deoxyuridine (IUdR): A thymidine analog used in cancer treatment and antiviral therapy.
5-Bromo-2’-deoxyuridine (BrdU): Used in cell proliferation assays and DNA labeling.
5-Fluoro-2’-deoxyuridine (FUdR): Employed in cancer research and treatment.
Uniqueness: 2’-Deoxyuridine-5’,5’'-d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This property makes it particularly valuable in studies requiring detailed molecular analysis and quantification.
Properties
IUPAC Name |
1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-YNJVSGIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

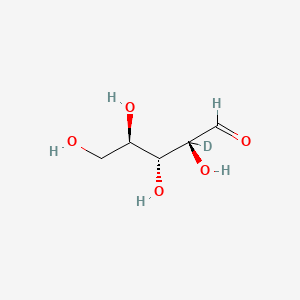
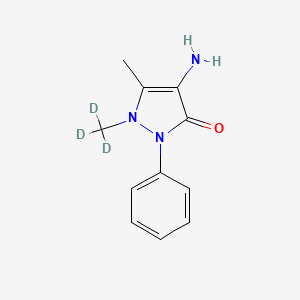
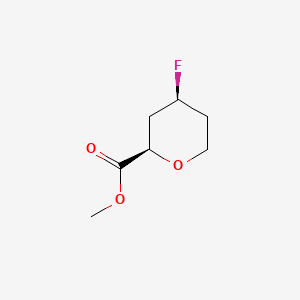
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one](/img/structure/B583511.png)
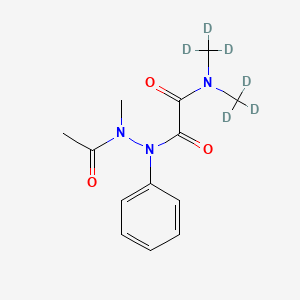
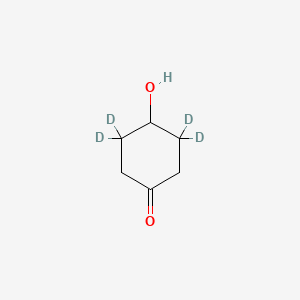
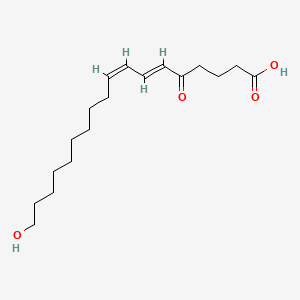
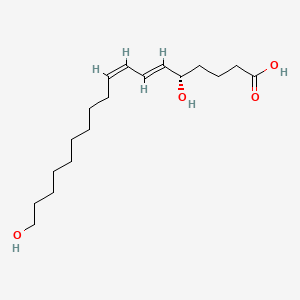

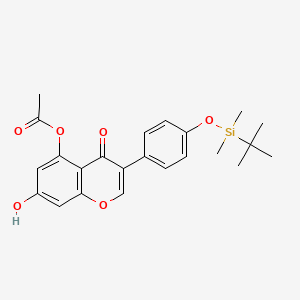
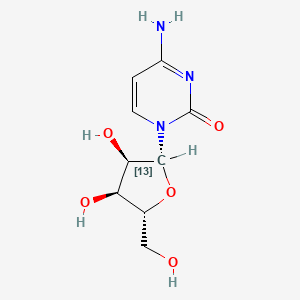
![Cyclopentanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2beta(S*)]- (9CI)](/img/new.no-structure.jpg)

